6-Bromo-7-chloroquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-chloroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXKGLYDSSFCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210047-58-7 | |
| Record name | 6-bromo-7-chloroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Bromo 7 Chloroquinoxaline and Analogs
Classical and Conventional Synthesis Protocols
The foundational methods for quinoxaline (B1680401) synthesis have been in practice for over a century and typically involve the condensation of ortho-diaminobenzenes with 1,2-dicarbonyl compounds or their synthetic equivalents.
Condensation of 1,2-Diamines with α-Dicarbonyl Compounds
The most traditional and widely employed method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. rsc.orgsapub.org This approach, often referred to as the Hinsberg or Körner synthesis, is versatile and can be used to produce a wide range of substituted quinoxalines. rsc.orgmtieat.org For the synthesis of 6-bromo-7-chloroquinoxaline, this would involve the reaction of 4-bromo-5-chloro-1,2-diaminobenzene with a suitable α-dicarbonyl compound like glyoxal.
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and often requires elevated temperatures or the presence of an acid catalyst to facilitate the condensation and subsequent cyclization-dehydration to form the pyrazine (B50134) ring. sapub.orgnih.gov The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the quinoxaline product.
A variety of α-dicarbonyl compounds can be utilized, including glyoxal, benzil (B1666583), and their derivatives, allowing for the introduction of different substituents at the 2- and 3-positions of the quinoxaline ring. tsijournals.comtandfonline.com For instance, the reaction of an o-phenylenediamine (B120857) with benzil yields 2,3-diphenylquinoxaline. nih.gov
Table 1: Examples of Classical Quinoxaline Synthesis via Condensation
| 1,2-Diamine Reactant | α-Dicarbonyl Reactant | Catalyst/Conditions | Product | Reference |
| o-Phenylenediamine | Glyoxal | Acetonitrile | Quinoxaline | sapub.org |
| o-Phenylenediamine | Benzil | Toluene (B28343), 25°C | 2,3-Diphenylquinoxaline | nih.gov |
| Substituted o-phenylenediamines | Substituted benzils | H5[PW6Mo4V2O40]·14H2O, EtOH:H2O, reflux | Substituted quinoxalines | tandfonline.com |
Cyclization-Oxidation of Phenacyl Halides and α-Haloketones with 1,2-Diamines
An important modification of the classical approach involves the use of α-haloketones, such as phenacyl halides, as surrogates for 1,2-dicarbonyl compounds. rsc.orgmtieat.org This method provides an efficient one-pot strategy for the synthesis of quinoxalines through an oxidative cyclization process. rsc.org The reaction of a 1,2-diamine with an α-haloketone proceeds via initial N-alkylation, followed by cyclization and subsequent oxidation to furnish the aromatic quinoxaline ring system. nih.gov
For example, various substituted quinoxalines have been synthesized by reacting o-phenylenediamines with substituted phenacyl bromides. rsc.orgnih.gov This reaction can be carried out in different solvents, including water and ethanol, and notably, can proceed efficiently without the need for a catalyst. rsc.orgnih.gov
Oxidative Coupling of Epoxides with 1,2-Diamines
Another classical yet effective method for quinoxaline synthesis is the oxidative coupling of epoxides with 1,2-diamines. nih.govrsc.org This reaction provides a pathway to 2,3-disubstituted quinoxalines. The process involves the nucleophilic attack of the diamine on the epoxide ring, leading to an intermediate that undergoes oxidation to form the quinoxaline core. Bismuth-catalyzed oxidative coupling of epoxides with o-phenylenediamine has been reported to produce 2,3-substituted quinoxaline derivatives. sapub.org
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These advanced strategies often focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Green Chemistry Approaches: Solvent-Free and Aqueous Medium Reactions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free reaction conditions and the use of water as a reaction medium have been successfully applied to quinoxaline synthesis. The condensation of 1,2-diamines with 1,2-diketones has been achieved under solvent-free conditions using silica (B1680970) nanoparticles as a catalyst, offering high yields and short reaction times. rsc.org
Furthermore, aqueous media have been employed for the synthesis of quinoxalines from α-haloketones and o-phenylenediamines. rsc.org For instance, the reaction of various diamines with substituted phenacyl bromides in water at 80 °C has been shown to produce the desired quinoxalines in moderate to high yields without the need for a catalyst. rsc.org
Table 2: Green Synthesis Approaches to Quinoxalines
| Reactants | Conditions | Catalyst | Product | Reference |
| 1,2-Diamines, 1,2-Diketones | Solvent-free, room temperature | Silica nanoparticles | Quinoxalines | rsc.org |
| o-Phenylenediamines, Phenacyl bromides | Water, 80°C | None | Quinoxalines | rsc.org |
| o-Phenylenediamine, Benzil | EtOH:H2O, reflux | H5[PW6Mo4V2O40]·14H2O | 2,3-Diphenylquinoxaline | tandfonline.com |
Catalyst-Free Protocols
The development of catalyst-free synthetic methods is highly desirable as it simplifies the reaction workup and reduces costs and potential toxicity associated with catalysts. Several catalyst-free protocols for quinoxaline synthesis have been reported.
A notable example is the catalyst-free oxidative cyclization of o-phenylenediamines and phenacyl bromides in refluxing ethanol, which serves as a green solvent. nih.gov This method provides good yields of the corresponding quinoxaline derivatives. nih.gov Another catalyst-free approach involves the condensation of 1,2-diamines with α-diketones, which can proceed, albeit often requiring longer reaction times or higher temperatures in the absence of a catalyst. sapub.org
The continuous evolution of synthetic methodologies provides a robust toolbox for chemists to construct this compound and its analogs, with a clear trend towards more sustainable and efficient processes.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. For the synthesis of quinoxaline derivatives, microwave irradiation dramatically reduces reaction times from hours or even days to mere minutes, while often improving product yields. researchgate.netjocpr.com The condensation of 2-chloroquinoxaline (B48734) with various amines, a key step in forming functionalized analogs, was completed in 10-20 minutes under microwave conditions, compared to 5-6 days using traditional methods. researchgate.net This efficiency stems from the direct and rapid heating of the solvent and reactants, leading to faster reaction kinetics.
The synthesis of 2,4-dichloroquinolines, important precursors, has also been achieved in a one-pot reaction from anilines and malonic acid in the presence of phosphorus oxychloride under microwave irradiation (600 W) in as little as 50 seconds. asianpubs.org Similarly, the formation of pyrazol-1-ylquinoxalin-2(1H)-one derivatives from 3-hydrazinoquinoxalin-2(1H)-one was achieved in 2 minutes under 400 W of microwave irradiation, resulting in a 97% yield. researchgate.net These examples underscore the potential of microwave technology to facilitate the rapid and high-yield synthesis of halogenated quinoxaline precursors and their derivatives, which are essential for producing complex structures like this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxaline Analogs
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Condensation of 2-chloroquinoxaline with amines | 5-6 days | 10-20 min | Remarkable acceleration | researchgate.net |
| Synthesis of Schiff bases | 15 min - 360 min | 6-8 min | Higher yields | jocpr.com |
| Synthesis of 2,4-dichloroquinolines | Not specified | 50 sec | Fast, one-pot synthesis | asianpubs.org |
Heterogeneous Catalysis: Utilization of Recyclable Catalysts
The use of recyclable heterogeneous catalysts represents a significant advancement in green chemistry, minimizing waste and improving the economic viability of synthetic processes. For quinoxaline synthesis, several types of recyclable catalysts have proven effective.
Alumina-Supported Heteropolyoxometalates: Molybdophosphovanadates supported on commercial alumina (B75360) cylinders have been successfully used as catalysts for the synthesis of quinoxaline derivatives. nih.govnih.gov These catalysts, prepared by incipient wetness impregnation, facilitate the condensation of o-phenylenediamines and 1,2-diketones at room temperature. nih.gov Specifically, CuH₂PMo₁₁VO₄₀ supported on alumina demonstrated high activity, achieving a 92% yield of quinoxaline in toluene after 2 hours at 25°C. nih.govnih.gov The solid nature of these catalysts allows for easy separation from the reaction mixture and reuse without significant loss of activity. nih.gov
Phosphate-Based Fertilizers: Common mineral fertilizers such as monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been repurposed as effective, low-cost, and environmentally benign heterogeneous catalysts for quinoxaline synthesis. dergipark.org.tr These phosphate-based catalysts afford excellent yields at ambient temperatures. Studies have demonstrated that these catalysts can be recovered by simple filtration and reused for up to six cycles while maintaining their catalytic activity. dergipark.org.tr
The development of such heterogeneous systems, including nanoparticle-supported cobalt catalysts that can be reused at least ten times, offers a robust and sustainable alternative to traditional homogeneous catalysts for preparing the quinoxaline core structure. mdpi.com
Table 2: Performance of Recyclable Heterogeneous Catalysts in Quinoxaline Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alumina-Supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, Benzil | Toluene | 25 | 92 | nih.govnih.gov |
| Alumina-Supported HPMo₁₁VFeO₄₀ | o-phenylenediamine, Benzil | Toluene | 25 | 80 | nih.gov |
| MAP, DAP, or TSP | o-phenylenediamine, Benzil | Not Specified | Ambient | Excellent | dergipark.org.tr |
Organocatalytic Approaches for Quinoxaline Framework Construction
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for synthesizing quinoxaline frameworks. rsc.orgnih.gov This approach avoids the potential for metal contamination in the final products, which is a crucial consideration in medicinal chemistry.
Several organocatalytic strategies have been developed. For instance, camphor (B46023) sulfonic acid (20 mol%) has been used to catalyze the reaction between o-phenylenediamine and various dicarbonyl substrates, yielding quinoxaline derivatives in moderate to excellent yields with short reaction times. rsc.org Another effective organocatalyst is nitrilotris(methylenephosphonic acid), which at a low loading of 5 mol%, synthesizes quinoxalines in high yields (80–97%) from 1,2-diamines and 1,2-dicarbonyl compounds. rsc.org
Furthermore, iodine (I₂) has been employed as a catalyst in a one-pot, two-step procedure for generating quinoxalines from α-hydroxy ketones. rsc.orgnih.gov With 20 mol% of I₂ in DMSO, which acts as both the solvent and oxidant, this method produces a wide range of quinoxaline derivatives in yields from 78% to 99%. rsc.orgnih.gov These organocatalytic methods are distinguished by their broad functional group tolerance, excellent yields, and metal-free conditions, making them highly valuable for constructing the core quinoxaline structure needed for this compound. rsc.org
Regioselective Halogenation and Halogen Introduction Strategies for Quinoxaline Systems
Selective C-H Bond Halogenation (e.g., Bromination, Iodination)
Direct and regioselective C-H bond halogenation is a highly efficient strategy for introducing halogen atoms onto aromatic systems like quinoxaline, avoiding the need for pre-functionalized substrates. researchgate.netscirp.org The ability to control the position of halogenation is critical for the synthesis of specific isomers such as this compound.
Research into related heterocyclic systems provides insight into achieving such selectivity. For example, in pyrrolo[1,2-a]quinoxalines, regioselective iodination at the C1 or C3 position can be controlled simply by the choice of solvent (CHCl₃ vs. DMF) when using N-iodosuccinimide (NIS). sioc-journal.cn Similarly, the use of tetrabutylammonium (B224687) tribromide (TBATB) allows for the selective C3-bromination or C1,C3-dibromination of these systems. researchgate.net
Directing groups are a powerful tool for controlling regioselectivity. In quinoline (B57606) systems, an N-oxide functional group can direct rhodium-catalyzed bromination specifically to the C8 position. rsc.org By slightly altering reaction conditions and the nature of the directing group on an 8-hydroxyquinoline (B1678124) scaffold, halogenation can be selectively guided to either the C5 or C7 position. rsc.org These principles of solvent control, choice of halogenating agent, and directing group strategy are directly applicable to the selective introduction of bromine and chlorine onto the quinoxaline benzene (B151609) ring to achieve the desired 6,7-substitution pattern.
Synthesis of Halogenated Quinoxaline Precursors and Intermediates
The synthesis of specifically halogenated quinoxalines often relies on the construction of the heterocyclic ring from pre-halogenated starting materials or the use of halogenated intermediates. chim.it A classic and widely used method is the condensation of a substituted o-phenylenediamine with an α-haloketone. nih.govchim.it For instance, the reaction of various diamines with substituted phenacyl bromides in water at 80°C can produce the corresponding quinoxalines in moderate to high yields without the need for a catalyst. nih.gov
Halogenated quinoxaline intermediates are also valuable building blocks for more complex molecules through cross-coupling reactions. For example, 4-(3-chloroquinoxalin-2-yl)benzaldehyde has been synthesized and used as a key intermediate. mdpi.com This chloro-substituted quinoxaline can then undergo Suzuki-Miyaura cross-coupling reactions with various boronate esters, catalyzed by palladium complexes like Pd(PPh₃)₄, to afford more complex chromophores with yields reaching 86%. mdpi.com This highlights a modular approach where a halogen atom on the quinoxaline ring serves as a handle for further functionalization, a strategy that would be central to synthetic routes utilizing a this compound intermediate.
Reaction Mechanisms and Reactivity of 6 Bromo 7 Chloroquinoxaline and Halogenated Quinoxalines
Fundamental Reaction Pathways in Quinoxaline (B1680401) Ring Formation
The most common and effective method for synthesizing the quinoxaline ring system is through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.gov This reaction, often referred to as the Hinsberg quinoxaline synthesis, can be catalyzed by acids. mtieat.orgresearchgate.net The mechanism involves the initial formation of a Schiff base by the reaction of one of the amino groups of the diamine with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carbonyl group. The final step is a dehydration reaction that leads to the aromatic quinoxaline ring. researchgate.net
Various catalysts can be employed to facilitate this condensation, including environmentally benign options like polymer-supported sulphanilic acid. researchgate.net The reaction can also proceed through a condensation-oxidation pathway, for example, by reacting a 1,2-diaminobenzene with a phenacyl halide in the presence of a catalyst like pyridine. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Quinoxalines
The presence of nitrogen atoms in the quinoxaline ring makes it electron-deficient, which in turn activates the attached halogen atoms towards nucleophilic aromatic substitution (SNAr). arabjchem.orgpressbooks.pub This class of reactions is crucial for the functionalization of halogenated quinoxalines and typically proceeds without the need for a metal catalyst. arabjchem.orgresearchgate.net The SNAr mechanism involves a two-step process: the addition of a nucleophile to the aromatic ring to form a stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group, which restores the aromaticity of the ring. pressbooks.pub The presence of electron-withdrawing groups, such as the nitrogen atoms in the pyrazine (B50134) ring of quinoxaline, helps to stabilize the negative charge of the intermediate, thus facilitating the reaction. arabjchem.orgpressbooks.pub
The halogen atoms on the quinoxaline ring can be displaced by a wide variety of nucleophiles, allowing for the synthesis of a diverse array of derivatives. nih.govresearchgate.net These nucleophiles include amines, alkoxides, and thiols. researchgate.net For instance, 2-chloro-3-methylquinoxaline (B189447) can react with 4-hydroxybenzaldehyde (B117250) to form an ether linkage by displacing the chlorine atom. nih.gov
In dihalogenated quinoxalines like 6-bromo-7-chloroquinoxaline, the selectivity of the substitution depends on the relative reactivity of the carbon-halogen bonds and the reaction conditions. Generally, the reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I. However, in the case of mixed dihaloquinoxalines, the electronic effects of the quinoxaline ring system and any other substituents present can influence which halogen is preferentially displaced.
| Reactant | Nucleophile | Product | Reference |
| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | 4-(2-Methylquinoxalin-3-yloxy)benzaldehyde | nih.gov |
| 2,3-Dichloroquinoxaline | Amines, Thiols, Alkoxides | 2,3-Disubstituted Quinoxalines | arabjchem.orgnih.gov |
The introduction of N-oxide functionalities to form quinoxaline 1,4-dioxides significantly enhances the reactivity of the molecule towards nucleophilic substitution. mdpi.com The di-N,N'-oxide fragment increases the electron-withdrawing nature of the pyrazine ring, further activating the halogen substituents on the benzene (B151609) ring for SNAr reactions. mdpi.comnih.gov This increased reactivity makes halogenated quinoxaline 1,4-dioxides valuable precursors for creating diverse derivatives. mdpi.com
Studies have shown that in 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides, the halogen at the 7-position is preferentially substituted by nucleophiles like piperazine. nih.gov This selectivity is attributed to the strong electron-withdrawing character of the trifluoromethyl group at the 3-position, which leads to a more stable Meisenheimer complex when the nucleophile attacks the 7-position. nih.gov The presence of a halogen atom at the 6 or 7-position in quinoxaline 1,4-dioxides has been found to be important for their biological activity. mdpi.comresearchgate.net
| Reactant | Nucleophile | Observation | Reference |
| 6,7-Dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides | Piperazine | Preferential substitution of the halogen at the 7-position. | nih.gov |
| Halogenated quinoxaline-2-carbonitrile 1,4-dioxides | - | Halogen substituent is favorable for cytotoxicity against cancer cell lines. | researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to halogenated quinoxalines. ambeed.comuni-muenchen.de These reactions allow for the introduction of a wide range of substituents onto the quinoxaline core.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of halogenated quinoxalines.
In the case of dihalogenated quinoxalines, the regioselectivity of the Sonogashira coupling is determined by the relative reactivity of the carbon-halogen bonds. The general order of reactivity is I > Br > Cl > OTf. libretexts.orgwikipedia.org For a molecule like 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs preferentially at the more reactive carbon-iodine bond. libretexts.org For this compound, the coupling would be expected to occur at the more reactive carbon-bromine bond over the carbon-chlorine bond.
The Suzuki coupling reaction is another palladium-catalyzed cross-coupling reaction that pairs an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgresearchgate.net This reaction is extensively used to create carbon-carbon bonds for the synthesis of biaryls and other conjugated systems. wikipedia.org
The reactivity of halides in Suzuki couplings generally follows the order I > Br > OTf > Cl. wikipedia.org However, the electronic properties of the heterocyclic ring can override this trend. rsc.org For example, 6-bromo-2-chloroquinoxaline (B1281081) undergoes Suzuki coupling preferentially at the C2 position (the chloro-substituted carbon) rather than the C6 position (the bromo-substituted carbon). rsc.org This is because the C2 position is more electrophilic due to its proximity to the nitrogen atoms in the pyrazine ring. The choice of palladium catalyst and ligands can also influence the selectivity of the reaction. rsc.org
| Reactant | Coupling Partner | Catalyst System | Product | Reference |
| 6-Bromo-2-chloroquinoxaline | Arylboronic acid | Pd catalyst, base | 6-Bromo-2-arylquinoxaline | rsc.org |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 5-Aryl-2-chloropyrimidine | rsc.org |
Heck Reactions
The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgbyjus.com The reaction mechanism proceeds through a catalytic cycle involving several key steps: oxidative addition of the halide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. byjus.com
For dihalogenated substrates like this compound, the inherent difference in reactivity between carbon-halogen bonds is crucial for achieving selectivity. Generally, in palladium-catalyzed reactions, the reactivity of aryl halides follows the order: I > Br > Cl. This hierarchy allows for chemoselective functionalization. In the case of this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. Consequently, the Heck reaction is anticipated to occur selectively at the C-6 position (the site of the bromine atom).
This selectivity has been demonstrated in related dihalogenated heterocyclic systems. For instance, studies on 3,6-dibromo-1H-indazole have shown that chemoselective Heck coupling can be achieved, highlighting the feasibility of targeting the more reactive halogen. liv.ac.uk Similarly, highly regioselective vinylation has been observed with various vinyl halides, where vinyl bromides react more readily than vinyl chlorides. rsc.org While specific examples detailing the Heck reaction on this compound are not abundant in the surveyed literature, the established principles of palladium catalysis strongly suggest that arylation or vinylation will preferentially take place at the C-Br bond.
The general conditions for such a reaction would typically involve a palladium(II) acetate (B1210297) or a similar precursor, a phosphine (B1218219) ligand to stabilize the palladium catalyst, and a base to facilitate the final elimination step. organic-chemistry.orgchemrxiv.org The choice of ligand and reaction conditions can be fine-tuned to optimize yield and selectivity. rsc.org
Table 1: General Heck Reaction Parameters
| Component | Function/Examples |
|---|---|
| Aryl/Vinyl Halide | Substrate (e.g., this compound) |
| Alkene | Coupling partner (e.g., Styrene, Acrylates) |
| Palladium Catalyst | Pd(OAc)2, PdCl2, Pd2(dba)3 |
| Ligand | Phosphines (e.g., PPh3, P(t-Bu)3), N-Heterocyclic Carbenes (NHCs) |
| Base | NEt3, K2CO3, Cs2CO3 |
| Solvent | DMF, DMSO, Acetonitrile, Toluene (B28343) |
Palladium and Iodine Catalyzed C-X Bond Formation Reactions (X=C, S)
Palladium catalysis is a versatile tool for forming not only C-C bonds but also C-S bonds, often with high efficiency and selectivity. mdpi.com In the context of dihalogenated quinoxalines, these reactions provide powerful methods for introducing further molecular complexity.
C-C Bond Formation: The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example of palladium-catalyzed reactions. nih.gov This reaction typically uses a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst. nih.gov For this compound, the greater reactivity of the C-Br bond means that Sonogashira coupling would selectively occur at the C-6 position. This allows for the introduction of an alkynyl substituent at this site, while leaving the less reactive C-Cl bond intact for potential subsequent transformations. researchgate.netwright.edu Research on other dihalogenated systems has demonstrated the feasibility of sequential Sonogashira couplings, first at the more reactive site (e.g., iodine) and then at the less reactive site (e.g., bromine), showcasing the precise control achievable. researchgate.netpreprints.org
C-S Bond Formation (Thiolation): Palladium-catalyzed C-S bond formation provides a direct route to aryl sulfides. mdpi.com These reactions couple aryl halides with thiols. Again, leveraging the differential reactivity of the halogens on this compound, selective thiolation at the C-6 position is the expected outcome. A palladium catalyst, often in conjunction with a suitable ligand, facilitates the coupling between the C-Br bond and a thiol or thiophenol, yielding a 6-thio-substituted-7-chloroquinoxaline. A recently developed method for the synthesis of 2-(phenylsulfinyl)-quinoxaline derivatives involved a palladium(II)-catalyzed direct C-S cross-coupling followed by sulfonylation, demonstrating the utility of this approach for quinoxaline functionalization. nih.gov
The Role of Iodine: Iodine can play multiple roles in these catalytic systems. In some cases, an aryl iodide is used as the substrate due to its high reactivity. In others, iodine-based reagents, such as N-iodosuccinimide (NIS), can be used for the direct iodination of C-H bonds, creating a reactive site for subsequent coupling. Furthermore, hypervalent iodine reagents can act as oxidants in certain palladium-catalyzed C-H functionalization reactions, although this is a mechanistically distinct process from the direct coupling of a C-X bond. rsc.org
Redox Properties and Associated Mechanisms of Quinoxaline Derivatives
The quinoxaline core is inherently redox-active, a property that is central to the function of many quinoxaline derivatives in materials science and medicinal chemistry. The pyrazine ring within the quinoxaline structure is responsible for its electron-accepting capability. nsf.gov
The fundamental redox mechanism for quinoxalines involves a two-electron, two-proton reduction of the pyrazine ring, which converts the aromatic quinoxaline into its 1,4-dihydroquinoxaline counterpart. This process is generally reversible. The potential at which this reduction occurs can be systematically tuned by adding substituents to the quinoxaline scaffold. unav.edu
Electron-withdrawing groups, such as halogens (Cl, F), trifluoromethyl (CF3), or nitro groups, make the quinoxaline ring more electron-deficient. jocpr.com This increased electrophilicity facilitates the acceptance of electrons, resulting in a positive shift in the reduction potential (i.e., the reduction occurs more easily and at a higher voltage). jocpr.com For example, replacing a hydrogen atom at the C-7 position with a fluorine or a trifluoromethyl group leads to a significant positive shift in the half-wave potential (E1/2). jocpr.com Conversely, electron-donating groups, such as methyl (CH3) or amino (NH2) groups, have the opposite effect, making the reduction potential more negative. researchgate.netscielo.br
For this compound, the two halogen substituents (bromine and chlorine) are both electron-withdrawing. Therefore, this compound is expected to have a more positive reduction potential compared to the unsubstituted quinoxaline, making it a better electron acceptor.
The stability of the reduced dihydroquinoxaline species is a critical factor, particularly in applications like redox flow batteries. In some cases, the reduced form can undergo degradation pathways such as tautomerization, which can lead to capacity fade during electrochemical cycling. unav.edu The nature and position of substituents can influence not only the redox potential but also the stability of the reduced state.
Table 2: Influence of Substituents on the Redox Potential of Quinoxaline Derivatives
| Substituent Type | Position | Effect on Electron Density | Impact on Reduction Potential (E1/2) | Reference Example |
|---|---|---|---|---|
| Electron-Withdrawing (e.g., -F, -CF3, -Cl) | C-6, C-7 | Decreases | More Positive (easier to reduce) | 7-CF3 substitution causes a +0.232 V shift. jocpr.com |
| Electron-Donating (e.g., -CH3, -NH2) | Any | Increases | More Negative (harder to reduce) | Amino substitution leads to a more negative potential. researchgate.netscielo.br |
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Literature
Despite a thorough search of scientific databases and literature, detailed experimental data for the advanced spectroscopic and structural characterization of the chemical compound this compound (CAS Number: 1210047-58-7) is not publicly available. Consequently, the generation of a detailed scientific article with specific research findings and data tables, as requested, cannot be fulfilled at this time.
The investigation sought to compile information for the following analytical techniques as they pertain to this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR or ¹³C NMR spectra, chemical shifts, or coupling constants were found for this specific compound. Similarly, data from two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple-Bond Correlation), which are crucial for unambiguous structural elucidation, are not available in the surveyed literature.
Vibrational Spectroscopy: Specific experimental Infrared (IR) and Raman spectra, which provide information on the functional groups and molecular vibrations, have not been reported for this compound. While data exists for related structures, such as 7-bromo-6-chloro-3-[...]-4(3H)-quinazolinone, these are not directly applicable. For instance, the FTIR spectrum of a quinazolinone derivative showed characteristic absorptions for C-Cl at 738 cm⁻¹ and C-Br at 576 cm⁻¹, but these values would differ for the quinoxaline core of the target compound. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): While the molecular formula (C₈H₄BrClN₂) and exact mass can be calculated, no experimental mass spectra or fragmentation patterns for this compound have been published.
Ultraviolet-Visible (UV-Vis) Spectroscopy: There are no specific UV-Vis absorption spectra reported in the literature for this compound, which would provide insights into its electronic transitions.
X-ray Diffraction Analysis: No crystal structure data for this compound has been deposited in crystallographic databases. Published crystal structures for related but distinct molecules, like 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, cannot be used to describe the solid-state structure of the title compound. researchgate.net
Searches for the synthesis and characterization of this compound did identify commercial suppliers who list the compound (CAS 1210047-58-7) and state that characterization data such as NMR may be available upon request. ambeed.combldpharm.com However, this information is not present in peer-reviewed publications or public databases.
Reactivity and Chemical Transformations
Typical Reactions of the Bromine and Chlorine Substituents
Both the bromine and chlorine atoms on the quinoxaline (B1680401) ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. byjus.comwikipedia.org In these reactions, a nucleophile displaces one of the halogen atoms. The reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is facilitated by the electron-withdrawing nature of the halogen. masterorganicchemistry.com
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. wikipedia.orgyoutube.comnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective functionalization, as C-Br bonds are generally more reactive in these catalytic cycles than C-Cl bonds.
Computational and Theoretical Investigations of 6 Bromo 7 Chloroquinoxaline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are widely applied to quinoxaline (B1680401) derivatives to predict their geometries, electronic properties, and reactivity. pcbiochemres.comuniven.ac.za Calculations are typically performed using a functional, such as B3LYP or ωB97XD, combined with a basis set like 6-31G(d) or higher, to provide reliable results for molecular properties. pcbiochemres.comtandfonline.com
Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium structure. For 6-Bromo-7-chloroquinoxaline, the quinoxaline core is expected to be largely planar. The introduction of bromine and chlorine atoms at the C6 and C7 positions of the benzene (B151609) ring moiety will cause minor perturbations in the local geometry, including slight elongations of the C-Br and C-Cl bonds and small adjustments to adjacent bond angles.
The optimized structure would be characterized by specific bond lengths and angles that define its stable conformation. Based on typical values for related aromatic and halogenated compounds, estimated geometric parameters can be tabulated.
Table 1: Estimated Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of analogous structures, not specific experimental data for this compound.)
| Parameter | Bond/Angle | Estimated Value |
|---|---|---|
| Bond Lengths | C-Br | ~1.90 Å |
| C-Cl | ~1.74 Å | |
| C-N (average) | ~1.33 Å | |
| C-C (aromatic) | ~1.40 Å | |
| Bond Angles | C-C-Br | ~120° |
| C-C-Cl | ~120° | |
| C-N-C (in pyrazine (B50134) ring) | ~116° | |
| N-C-C (in pyrazine ring) | ~122° |
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity and lower kinetic stability.
For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to the parent quinoxaline molecule. This effect is due to the inductive withdrawal of electron density from the π-system. A computational study on a related compound, 6,7-Difluoro-2,3-diphenylquinoxaline, provides insight into the electronic properties of di-halogenated quinoxalines. pcbiochemres.com While the phenyl groups in that molecule significantly influence the electronics, the underlying effect of the halogens on the quinoxaline core is instructive.
Table 2: Representative Frontier Orbital Energies for a Dihalo-Quinoxaline System (Note: Values are illustrative and based on DFT calculations of related compounds like 6,7-difluoro-2,3-diphenylquinoxaline. pcbiochemres.com They serve as an estimate for discussion.)
| Parameter | Description | Estimated Energy (eV) |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -7.0 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -2.0 to -2.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.5 to 5.0 |
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. bohrium.com
NMR Spectroscopy: DFT can predict the ¹H and ¹³C NMR chemical shifts. For this compound, four distinct signals would be expected in the aromatic region of the ¹H NMR spectrum. The protons on the pyrazine ring (H-2 and H-3) would likely appear at the most downfield positions, followed by the protons on the substituted benzene ring (H-5 and H-8). The electron-withdrawing halogens would cause a general downfield shift for all protons compared to unsubstituted quinoxaline.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT frequency calculations can predict the wavenumbers and intensities of these vibrations. Key predicted bands for this compound would include C-H stretching vibrations above 3000 cm⁻¹, characteristic C=N and C=C stretching of the quinoxaline core in the 1500-1650 cm⁻¹ region, and C-Cl and C-Br stretching vibrations at lower frequencies (typically below 800 cm⁻¹).
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. bohrium.com The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions characteristic of the aromatic quinoxaline system. The halogen substituents may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent quinoxaline.
The reactivity of a molecule can be further described using global reactivity descriptors derived from HOMO and LUMO energies, as well as by visualizing its Molecular Electrostatic Potential (MEP). pcbiochemres.com
The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of the molecule. It provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would show:
Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms in the pyrazine ring, indicating their role as the primary sites for electrophilic attack or coordination to metal ions.
Positive Potential (Blue): Located around the hydrogen atoms, making them susceptible to nucleophilic attack. The regions around the halogen atoms might also exhibit positive potential (the σ-hole), particularly for bromine.
Global Reactivity Descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) quantify the reactivity. These are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). A higher electronegativity indicates a better ability to attract electrons, while hardness indicates resistance to change in electron distribution.
Table 3: Estimated Global Reactivity Descriptors for this compound (Note: These values are derived from the estimated HOMO/LUMO energies in Table 2.)
| Descriptor | Formula | Estimated Value (eV) |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | ~4.5 |
| Chemical Potential (μ) | -(I + A) / 2 | ~ -4.5 |
| Chemical Hardness (η) | (I - A) / 2 | ~2.3 |
| Chemical Softness (S) | 1 / (2η) | ~0.22 |
DFT calculations, through vibrational frequency analysis, can be used to predict key thermochemical parameters such as standard enthalpy of formation (ΔHf°), Gibbs free energy (ΔG°), and entropy (S°). These parameters are vital for determining the thermodynamic stability of a molecule and the spontaneity of reactions in which it participates.
Furthermore, DFT is instrumental in mapping reaction pathways by locating transition state structures and calculating their energies. This allows for the determination of activation energies (Ea) and the Gibbs free energy of activation (ΔG‡), which are essential for understanding reaction kinetics and mechanisms. For a molecule like this compound, this could be applied to study its synthesis or its reactivity in nucleophilic aromatic substitution reactions.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. nih.gov For a relatively rigid molecule like this compound, intramolecular conformational analysis is limited, as there are no freely rotating single bonds that would lead to distinct conformers.
However, MD simulations are extremely valuable for studying:
Intermolecular Interactions: Simulating the molecule in a condensed phase (e.g., in a solvent or in a crystal lattice) can reveal how molecules interact with each other. This includes π-π stacking interactions, which are common for planar aromatic systems like quinoxalines, and halogen bonding.
Solvation Effects: MD can model how solvent molecules arrange around the solute, providing insights into solubility and the stability of the molecule in different media.
Interaction with Biological Targets: If this compound is being investigated as a potential drug candidate, MD simulations can be used to model its binding to a target protein or enzyme. tandfonline.comresearchgate.net These simulations can assess the stability of the ligand-receptor complex, identify key binding interactions, and calculate binding free energies, providing a dynamic picture that complements static molecular docking studies. researchgate.net A study on 6,7-Difluoro-2,3-diphenylquinoxaline used MD to confirm its strong and stable binding to an iron surface for corrosion inhibition, demonstrating the power of MD to model intermolecular interactions. pcbiochemres.com
Semi-Empirical Methods (e.g., Parametric Method 3 - PM3)
Semi-empirical methods, a class of quantum mechanical calculations, offer a computationally less intensive alternative to ab initio methods, making them suitable for larger molecular systems. These methods utilize parameters derived from experimental data to simplify the complex calculations of molecular properties. One of the widely used semi-empirical methods is Parametric Method 3 (PM3).
PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. semanticscholar.org It is parameterized to reproduce experimental data, particularly heats of formation, for a wide range of molecules. nih.gov The method provides a good balance between computational cost and accuracy for predicting various molecular properties, including optimized geometries, dipole moments, and heats of formation. lookchem.com
The performance of semi-empirical methods, including PM3, has been extensively benchmarked. For example, in studies of alanine (B10760859) dipeptide, PM3 was used to explore its potential energy surface, although it showed some distortions in certain conformations compared to higher-level methods. nih.gov More recent parametric models, such as PM6 and PM7, have been developed with larger parameterization datasets and improved core-core repulsion terms, offering enhanced accuracy for a broader range of chemical systems. nih.gov
A comparative analysis of the accuracy of various semi-empirical methods for calculating enthalpies of formation is presented in the table below. This data, from a study on a set of organic molecules, illustrates the relative performance of these methods.
| Method | Mean Absolute Error (kcal/mol) |
| AM1 | 10.5 |
| PM3 | 8.0 |
| PM6 | 5.0 |
| RM1 | 6.5 |
This table presents a generalized comparison of the accuracy of different semi-empirical methods in calculating enthalpies of formation for a set of organic compounds and is not specific to this compound.
The application of PM3 to this compound would likely involve geometry optimization to determine the most stable conformation, followed by the calculation of electronic properties such as the distribution of charge and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations could provide initial insights into the molecule's reactivity and potential for intermolecular interactions.
Advanced Quantum Chemical Methodologies for Intermolecular Interactions
Understanding the non-covalent interactions between molecules is fundamental in chemistry and biology. Advanced quantum chemical methodologies provide a detailed and accurate picture of these forces, which include hydrogen bonds, halogen bonds, and van der Waals interactions.
For quinoxaline derivatives, intermolecular interactions play a significant role in their solid-state packing and their interactions with biological targets. While specific studies on the intermolecular interactions of this compound are scarce, research on analogous systems highlights the importance of these forces. For example, the crystal structure of some bromoquinoxaline derivatives is influenced by a decrease in the number of intermolecular interactions. urfu.ru
Density Functional Theory (DFT) is a powerful quantum chemical tool frequently used to study intermolecular interactions. DFT calculations, often using functionals like B3LYP, can provide accurate geometries and interaction energies. For instance, DFT analysis has been performed on 6-bromo quinazoline (B50416) derivatives to understand their stability and reactivity. nih.gov In a study on 2,3-Dimethyl-6-chloroquinoxaline, DFT calculations at the RωB97XD/6-311++G(d,p) level of theory were used to determine its optimized structure and dipole moment. rsc.org
A key aspect of studying intermolecular interactions is the analysis of the electron density distribution. The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. jmcs.org.mx This approach can identify bond critical points and quantify the strength of interactions.
The table below summarizes computational data for a related compound, 2,3-Dimethyl-6-chloroquinoxaline, obtained from DFT calculations.
| Property | Value |
| Calculation Method | RωB97XD |
| Basis Set | 6-311++G(d,p) |
| Dipole Moment | 2.8323 Debye |
| Point Group | C1 |
This data is for 2,3-Dimethyl-6-chloroquinoxaline and serves as an example of the type of information that can be obtained through advanced quantum chemical calculations. rsc.org
Furthermore, methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This decomposition provides a deeper understanding of the nature of the intermolecular forces at play. The dispersion interaction, which arises from correlated electron movements, is a crucial attractive force, especially for nonpolar molecules. iastate.edu
The investigation of intermolecular interactions in this compound using these advanced methodologies would be critical. The presence of bromine and chlorine atoms suggests the possibility of halogen bonding, a directional non-covalent interaction that can significantly influence molecular assembly. The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors. A comprehensive theoretical study would involve mapping the electrostatic potential surface to identify regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. Such studies would be invaluable for designing new materials or understanding the biological activity of this compound.
Chemical Derivatization and Functionalization Strategies of 6 Bromo 7 Chloroquinoxaline
Strategic Modification of Halogen Substituents for Further Chemical Transformations
The differential reactivity of the bromine and chlorine substituents on the quinoxaline (B1680401) core is a key aspect of its synthetic utility. This allows for sequential and site-selective modifications, which are crucial for building molecular complexity.
A notable example is the selective cross-coupling reaction on dihaloquinoxalines. In a study involving 6-bromo-2-chloroquinoxaline (B1281081), it was observed that Suzuki-Miyaura coupling reactions proceed with high selectivity, favoring substitution at the C2-chloro position over the C6-bromo position. researchgate.net This is contrary to the general reactivity trend where carbon-bromine bonds are more reactive than carbon-chlorine bonds in such palladium-catalyzed reactions. researchgate.net The enhanced reactivity of the C2 position is attributed to the high intrinsic electrophilicity of this site within the quinoxaline ring system, an electronic effect that overrides the expected bond dissociation energy trend. researchgate.net This principle allows for a strategic, stepwise introduction of different aryl groups onto the quinoxaline scaffold.
Similarly, in 6-bromo-2,3-dichloroquinoxaline (B20724), the chlorine atoms at the C2 and C3 positions exhibit different reactivities. When reacted with one mole of hydrazine (B178648) hydrate (B1144303), the substitution occurs preferentially at the C3 position to yield 6-bromo-2-chloro-3-hydrazinylquinoxaline. acs.org This selectivity is influenced by the electronic environment created by the nitrogen atoms and the bromo substituent on the benzene (B151609) ring. researchgate.net Such selective modifications are fundamental for the subsequent synthesis of more complex heterocyclic systems.
Table 1: Selective Halogen Modification Reactions
| Starting Material | Reagents/Conditions | Product | Key Observation | Reference |
|---|---|---|---|---|
| 6-Bromo-2-chloroquinoxaline | Aryl boronic acid, Pd(PPh₃)₄ | 6-Bromo-2-arylquinoxaline | Selective coupling at the C2-chloro position. | researchgate.net |
| 6-Bromo-2,3-dichloroquinoxaline | Hydrazine hydrate (1 equiv), EtOH | 6-Bromo-2-chloro-3-hydrazinylquinoxaline | Selective substitution at the C3 position. | acs.org |
Introduction of Diverse Chemical Functionalities onto the Quinoxaline Core
The halogen atoms on 6-Bromo-7-chloroquinoxaline serve as versatile handles for introducing a wide range of chemical functionalities, thereby tuning the molecule's electronic, optical, and biological properties. These transformations are typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
For instance, the hydrazinyl derivative obtained from 6-bromo-2,3-dichloroquinoxaline can be further elaborated. acs.org Reaction with acetylacetone (B45752) leads to the formation of a pyrazole (B372694) ring, while treatment with sodium azide (B81097) yields a tetrazolo[1,5-a]quinoxaline (B8696438) derivative. acs.orgresearchgate.net These transformations demonstrate how the initial halogen substitution opens pathways to complex, fused heterocyclic systems. Furthermore, the remaining chlorine atom can be displaced by nucleophiles like piperidine (B6355638) or morpholine. acs.org
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl and heteroaryl groups. sapub.org The reaction of 2,6-dichloroquinoxaline (B50164) with various arylboronic acids, catalyzed by Pd(PPh₃)₄, has been shown to produce a library of 2-aryl-6-chloroquinoxalines in good yields. sapub.org This strategy is directly applicable to this compound, allowing for the introduction of diverse aromatic functionalities at either the C6 or C7 position, depending on the relative reactivity and reaction conditions. The introduction of fluorine atoms has also been a key strategy in modifying the electronic properties of quinoxaline-based materials for applications in organic electronics. researchgate.netnih.gov
Table 2: Functionalization of the Quinoxaline Core
| Precursor | Reagents/Conditions | Introduced Functionality/Group | Resulting Compound Type | Reference |
|---|---|---|---|---|
| 6-Bromo-2-chloro-3-hydrazinylquinoxaline | Acetylacetone, piperidine, EtOH | Pyrazole ring | N-pyrazolo[1,5-a]quinoxaline | acs.org |
| 6-Bromo-2-chloro-3-hydrazinylquinoxaline | Sodium azide, EtOH | Tetrazole ring | Tetrazolo[1,5-a]quinoxaline | acs.org |
| 6-Bromo-3-chloro-2-hydrazinylquinoxaline | p-Chlorobenzaldehyde, EtOH, HOAc | Schiff base | Hydrazone derivative | acs.org |
| 2,6-Dichloroquinoxaline | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Aryl group | 2-Aryl-6-chloroquinoxaline | sapub.org |
Synthesis of Hybrid and Conjugated Quinoxaline Systems
The ability to introduce different functionalities onto the this compound core makes it an excellent platform for the synthesis of hybrid molecules and conjugated systems. These larger structures often exhibit novel properties arising from the combination of different molecular motifs.
Hybrid molecules, which incorporate two or more distinct pharmacophores, are a significant area of research in drug discovery, aiming to overcome drug resistance. unipr.ituu.nl The quinoxaline scaffold is frequently used as a core to be combined with other biologically active moieties. unipr.ituu.nl Using the halogen substituents as anchor points, this compound can be linked to other heterocyclic systems or functional groups through stable covalent bonds, often formed via cross-coupling reactions.
In materials science, halogenated quinoxalines are crucial building blocks for conjugated polymers used in optoelectronic applications like organic solar cells (OSCs) and organic thin-film transistors (OTFTs). bldpharm.com The electron-deficient nature of the quinoxaline ring makes it a good acceptor unit in donor-acceptor type copolymers. bldpharm.commdpi.com Polymerization, typically through Suzuki or Stille coupling reactions, utilizes the di-halo functionality of monomers like this compound to extend the conjugated backbone. publish.csiro.au The resulting polymers possess tunable optical and electronic properties, making them suitable for various electronic devices. bldpharm.comresearchgate.net For example, quinoxaline-based polymers have been synthesized and incorporated into bulk heterojunction solar cells, achieving high power conversion efficiencies. bldpharm.com
Construction of Quinoxaline-Based Supramolecular Architectures (e.g., Macrocycles, Cavitands, Polymers)
The two reactive sites on this compound make it an ideal ditopic monomer for the construction of large, ordered supramolecular architectures such as macrocycles, cavitands, and polymers. These structures are built through covalent synthesis or self-assembly processes, leading to materials with complex functions.
Macrocycles: The synthesis of macrocycles often involves the [1+1] or [2+2] condensation of two or more building blocks. acs.org A di-functionalized quinoxaline like this compound can serve as a rigid panel in such constructions. For example, Pd-catalyzed amination of 6,7-dibromo-2,3-diphenylquinoxaline with di-functional amines or ethers has been used to create a series of N- and N,O-containing macrocycles. nih.gov This methodology is directly applicable to this compound, where sequential or simultaneous reactions at the C6 and C7 positions with a suitable linking molecule would lead to the formation of a macrocyclic ring. nih.gov These macrocycles can act as hosts for small molecules or as catalysts.
Cavitands: Quinoxaline units are integral components of larger, cage-like molecules known as cavitands. These are typically formed by the condensation of four quinoxaline units onto a resorcinarene (B1253557) scaffold, creating a well-defined cavity capable of encapsulating guest molecules. mdpi.com While not directly synthesized from this compound, these structures highlight the role of the quinoxaline moiety in forming rigid, concave surfaces essential for molecular recognition. acs.org The functional groups on the quinoxaline rings can be modified to tune the properties of the cavity.
Polymers and Frameworks: As mentioned previously, dihaloquinoxalines are excellent monomers for the synthesis of conjugated polymers. bldpharm.comresearchgate.net Beyond linear polymers, quinoxaline-based linkers can be used to construct highly ordered, porous materials like metal-organic frameworks (MOFs). researchgate.netbldpharm.com In this approach, a quinoxaline derivative functionalized with coordinating groups (e.g., carboxylic acids) is reacted with metal ions to form a crystalline, porous network. bldpharm.com A ditopic linker derived from this compound could be used to build 2D or 3D frameworks with potential applications in catalysis, gas storage, and sensing. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
